

Application Notes and Protocols: 4-Formylphenyl Benzenesulfonate in Organic Synthesis

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Compound of Interest

Compound Name: 4-Formylphenyl benzenesulfonate

Cat. No.: B184944

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Introduction

4-Formylphenyl benzenesulfonate is a bifunctional organic compound featuring both an aldehyde group and a benzenesulfonate ester. This unique combination of functional groups makes it a potentially versatile building block in organic synthesis, allowing for a range of chemical transformations. The aldehyde moiety can participate in various reactions such as nucleophilic additions, reductions, and the formation of imines and enamines. Simultaneously, the benzenesulfonate group is a good leaving group, making the molecule susceptible to nucleophilic substitution and cross-coupling reactions.

Despite its potential, detailed and specific applications of **4-Formylphenyl benzenesulfonate** in the scientific literature are not widely documented. The available information primarily pertains to structurally similar compounds. This document aims to provide a detailed overview of the potential synthetic utility of **4-Formylphenyl benzenesulfonate** based on the reactivity of its constituent functional groups and information extrapolated from related molecules.

Synthetic Potential and Key Reactions

The reactivity of **4-Formylphenyl benzenesulfonate** can be categorized based on its two primary functional groups: the formyl (aldehyde) group and the benzenesulfonate group.

1.1 Reactions Involving the Formyl Group:

The aldehyde functionality is a cornerstone of organic synthesis. Potential reactions at this site include:

- Nucleophilic Addition: Reaction with Grignard reagents, organolithium compounds, or other nucleophiles to form secondary alcohols.
- Wittig Reaction: Conversion of the aldehyde to an alkene.
- Reductive Amination: Formation of a secondary or tertiary amine by reaction with an amine in the presence of a reducing agent.
- Knoevenagel Condensation: Reaction with active methylene compounds to form α,β -unsaturated systems.
- Henry Reaction: A base-catalyzed C-C bond-forming reaction with a nitroalkane.

1.2 Reactions involving the Benzenesulfonate Group:

The benzenesulfonate moiety is an excellent leaving group, analogous to tosylates and mesylates. This enables a variety of substitution and coupling reactions:

- Nucleophilic Aromatic Substitution (S_NAr): While less common for benzenesulfonates on unactivated rings, under specific conditions, it could be displaced by strong nucleophiles.
- Cross-Coupling Reactions: The benzenesulfonate group can act as a leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, to form new carbon-carbon or carbon-heteroatom bonds.

Potential Applications in Drug Development and Materials Science

The bifunctional nature of **4-Formylphenyl benzenesulfonate** makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in:

- Medicinal Chemistry: As a scaffold for the synthesis of novel heterocyclic compounds or as a linker in bioconjugation. The formyl group can be used to introduce pharmacophoric

elements, while the benzenesulfonate allows for the attachment of the molecule to a larger scaffold.

- **Materials Science:** As a monomer or building block for the synthesis of functional polymers, dyes, or liquid crystals.

Experimental Protocols (Hypothetical Examples)

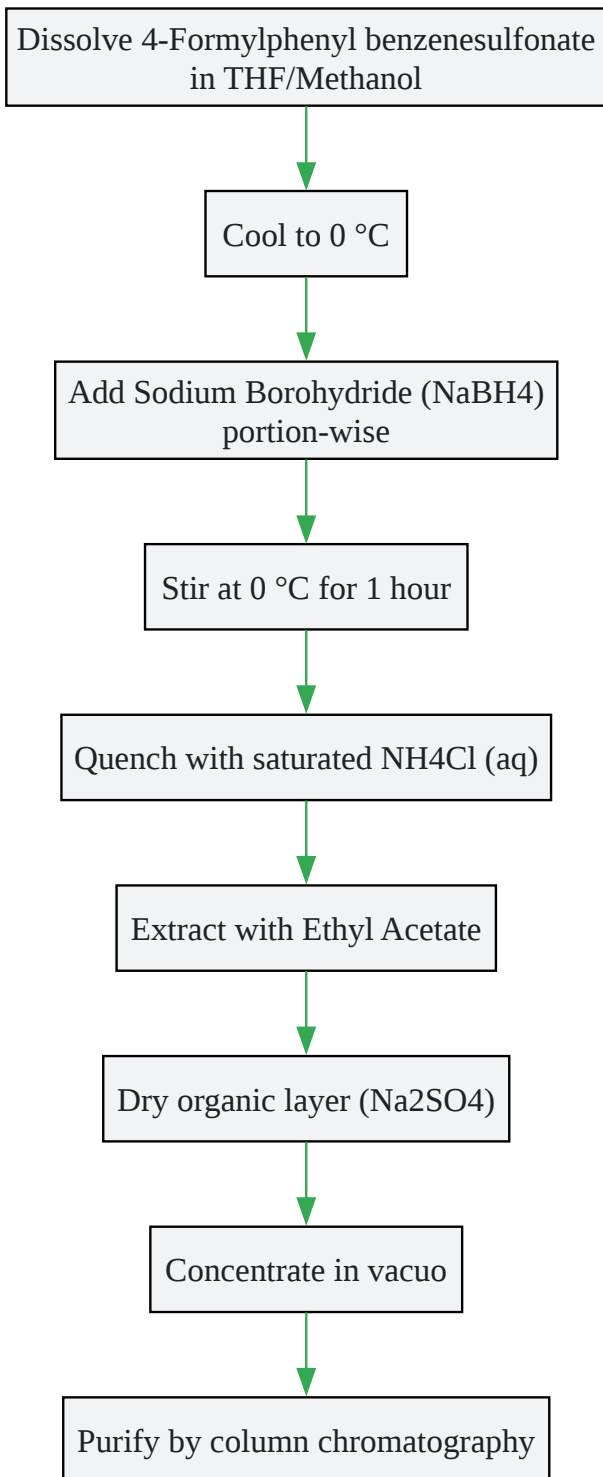
As specific literature protocols for **4-Formylphenyl benzenesulfonate** are scarce, the following are hypothetical protocols based on standard organic chemistry transformations for its functional groups. Researchers should perform small-scale trials to optimize these conditions.

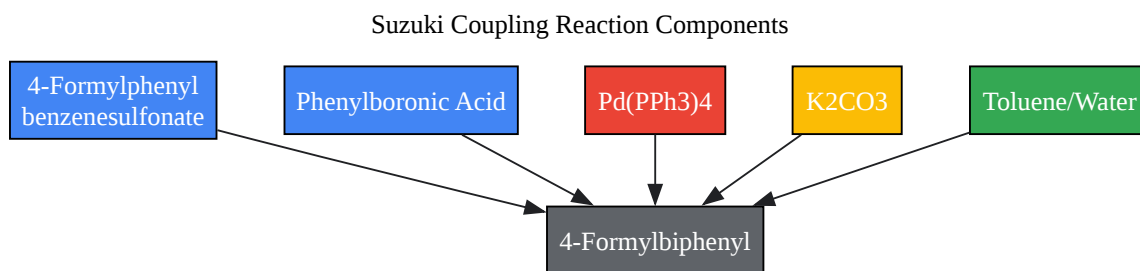
3.1. Synthesis of 4-(Hydroxymethyl)phenyl Benzenesulfonate via Reduction of the Aldehyde

This protocol describes the selective reduction of the aldehyde group to a primary alcohol.

Workflow Diagram:

Reduction of 4-Formylphenyl Benzenesulfonate





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